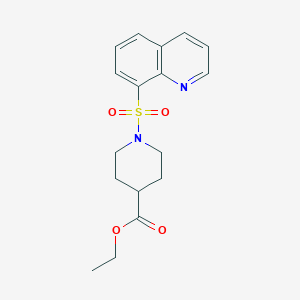

ETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial Activity

- Ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate and its derivatives have been studied for their antibacterial activities. These compounds, including variants like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown significant activities against both Gram-positive and Gram-negative bacteria. Such studies emphasize the importance of understanding structure-activity relationships in developing new antibacterial agents (Koga et al., 1980).

Synthesis and Molecular Docking

- Research has been conducted on the synthesis of various derivatives of ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate and their subsequent molecular docking studies. These studies are crucial for understanding the binding interactions of these compounds with biological targets, such as enzymes involved in neurodegenerative diseases, thereby contributing to the development of potential therapeutic agents (Khalid et al., 2014).

Applications in Li-ion Batteries

- The compound has been investigated for its use in lithium-ion batteries. Studies on derivatives like 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide demonstrate its potential as a co-solvent in these systems, contributing to improved conductivity and battery performance (Kim et al., 2013).

Anticancer Agent Development

- Research has been conducted on derivatives of ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate for their potential as anticancer agents. Synthesizing and testing these derivatives, such as piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, reveals their potential in cancer treatment, necessitating further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Development of Anti-diabetic Agents

- The compound's derivatives have also been explored for their potential in treating type-2 diabetes. Studies on hydrazone derivatives of ethyl isonipecotate, for instance, have shown significant α-glucosidase inhibitory activities, suggesting their potential as anti-diabetic agents (Munir et al., 2017).

Chemical Synthesis Techniques

- The compound and its derivatives have been utilized in various chemical synthesis techniques. For example, novel methods for the synthesis of quinolines using reagents like poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) demonstrate the compound's versatility in synthetic chemistry (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Properties

IUPAC Name |

ethyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-23-17(20)14-8-11-19(12-9-14)24(21,22)15-7-3-5-13-6-4-10-18-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVULHLVGLOONHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-METHOXY-3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE](/img/structure/B5501993.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![4,5-Dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B5502003.png)

methanone](/img/structure/B5502034.png)

![3-[1-(4-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![(2,5-dimethoxyphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5502079.png)